molecular formula C33H28Br2N2O4 B3838513 (E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one

(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one

Cat. No.: B3838513
M. Wt: 676.4 g/mol
InChI Key: YGOGHRWBWZLWLW-YTEMWHBBSA-N
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Description

(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one is a complex organic compound characterized by its multiple aromatic rings and bromine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base . The reaction conditions often include the use of solvents like ethanol or toluene and catalysts such as piperidine or ammonium acetate.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis techniques to optimize yield and efficiency. For example, the use of a packed-bed reactor with a suitable catalyst can enhance the reaction rate and product purity . The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for achieving high yields.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its bromine substitutions make it a useful tool for labeling and tracking biological molecules.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate due to its ability to interact with specific molecular targets. It can be used in the development of new therapeutic agents for various diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials such as polymers and coatings. Its unique properties make it suitable for applications requiring high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of (E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one is unique due to its combination of multiple aromatic rings and bromine substitutions, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28Br2N2O4/c1-40-32-20-22(3-13-28(32)36-17-15-30(38)24-5-9-26(34)10-6-24)19-23-4-14-29(33(21-23)41-2)37-18-16-31(39)25-7-11-27(35)12-8-25/h3-18,20-21,36-37H,19H2,1-2H3/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOGHRWBWZLWLW-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Br)OC)NC=CC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N/C=C/C(=O)C3=CC=C(C=C3)Br)OC)N/C=C/C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28Br2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Reactant of Route 4
Reactant of Route 4
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Reactant of Route 5
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(E)-1-(4-bromophenyl)-3-[4-[[4-[[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]amino]-3-methoxyphenyl]methyl]-2-methoxyanilino]prop-2-en-1-one

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